molecular formula C11H20O3 B12653653 9-Oxoundecanoic acid CAS No. 91267-42-4

9-Oxoundecanoic acid

Cat. No.: B12653653
CAS No.: 91267-42-4
M. Wt: 200.27 g/mol
InChI Key: KUPZGNQJONLIRP-UHFFFAOYSA-N
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Description

9-Oxoundecanoic acid is an organic compound with the molecular formula C11H20O3 It is a ketocarboxylic acid, characterized by the presence of both a ketone and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Oxoundecanoic acid can be synthesized through the oxidation of 1,10-undecanediol. The process involves the use of oxidizing agents such as sodium hypochlorite in the presence of a catalyst like 2,2,6,6-tetramethylpiperidin-1-oxyl. The reaction is typically carried out in a dichloromethane solvent at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production of this compound may involve the large-scale oxidation of undecanoic acid derivatives. The process requires stringent control of reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to produce dicarboxylic acids.

    Reduction: The ketone group can be reduced to form hydroxyl derivatives.

    Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions:

    Oxidation: Sodium hypochlorite, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alcohols and amines in the presence of acid or base catalysts.

Major Products:

    Oxidation: Dicarboxylic acids.

    Reduction: Hydroxyundecanoic acids.

    Substitution: Esters and amides of undecanoic acid.

Scientific Research Applications

9-Oxoundecanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and as a precursor for bioactive compounds.

    Medicine: Explored for its antifungal properties and potential therapeutic applications.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 9-oxoundecanoic acid involves its interaction with various molecular targets. In biological systems, it can modulate metabolic pathways by affecting the expression of specific genes and proteins. For instance, its antifungal activity is attributed to the disruption of cell membrane integrity and interference with lipid metabolism . The compound’s ability to induce oxidative stress and alter cellular processes makes it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Uniqueness: 9-Oxoundecanoic acid is unique due to the presence of both a ketone and a carboxylic acid group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its biological activity set it apart from other similar compounds.

Properties

CAS No.

91267-42-4

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

9-oxoundecanoic acid

InChI

InChI=1S/C11H20O3/c1-2-10(12)8-6-4-3-5-7-9-11(13)14/h2-9H2,1H3,(H,13,14)

InChI Key

KUPZGNQJONLIRP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCCCCCCC(=O)O

Origin of Product

United States

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